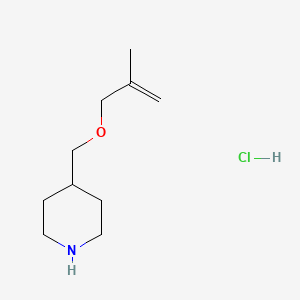
N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide, also known as BHAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHAM is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Pharmacological Effects and Potential Applications
Neuropharmacology and Psychotomimetic Effects : Compounds related to "N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide" have been studied for their pharmacological effects. For instance, derivatives of 3,4-(methylenedioxy)amphetamine (MDA), a known psychotomimetic agent, have been synthesized and evaluated for their ability to increase spontaneous motor activity and elicit behavioral effects in mice. These studies suggest that steric effects of substituents on the benzodioxole ring can significantly influence the activity of such compounds, indicating potential research avenues in neuropharmacology and the design of compounds with specific psychoactive effects (Nichols & Kostuba, 1979).
Antifungal and Antibacterial Agents : New compounds with a thiazolyl-benzamide structure, including some derivatives related to the target molecule, have been synthesized and evaluated for antifungal activity. These findings underline the potential of such molecules in developing new antifungal agents, which could contribute to addressing the increasing resistance to existing antimicrobial drugs (Narayana et al., 2004).
Histone Deacetylase Inhibitors : Research has explored the synthesis and biological evaluation of benzamide derivatives, including N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, as novel histone deacetylase inhibitors. These compounds have shown inhibitory activity against the enzymes and possess antiproliferative activity against various cancer cell lines, highlighting their potential in cancer therapy (Jiao et al., 2009).
Organic Synthesis and Chemical Studies
Synthesis and Structural Studies : Efforts in organic synthesis have led to the development of novel methods and compounds with unique structures and properties. For example, studies on the synthesis of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide and their insecticidal activity demonstrate the versatility of benzodioxole derivatives in creating compounds with potential applications in agriculture (Sawada et al., 2003).
Crystal Structure Analysis : Research on the crystal structure of related compounds, such as N-hydroxypropanamide, provides fundamental insights into the molecular interactions and hydrogen-bonded framework structures. This knowledge is crucial for understanding the physical properties of these compounds and designing materials with specific characteristics (Ferguson & Glidewell, 2001).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)10(13)11-7-2-3-8-9(4-7)15-5-14-8/h2-4,6,12H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDYDJBOLQRCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)






